molecular formula C8H6F2O B176440 2-(3,4-Difluorophenyl)oxirane CAS No. 111991-13-0

2-(3,4-Difluorophenyl)oxirane

Cat. No.: B176440
CAS No.: 111991-13-0
M. Wt: 156.13 g/mol
InChI Key: UNJRFWWCCAHSRB-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)oxirane is an organic compound with the molecular formula C8H6F2O. It is a colorless to light-yellow liquid and is known for its applications in various fields of scientific research. The compound is characterized by the presence of an oxirane ring (epoxide) attached to a difluorophenyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3,4-Difluorophenyl)oxirane involves the reaction of (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol with sodium hydroxide in water at 40°C for 1 hour. The reaction mixture is then separated, and the organic layer is washed with water and concentrated under reduced pressure to obtain the desired product with a yield of 96% .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is usually produced in batch reactors, and the reaction parameters are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols or other oxidized derivatives.

    Reduction: Formation of diols or other reduced forms.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Difluorophenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients and other medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)ethanol
  • 2-(3,4-Difluorophenyl)acetaldehyde
  • 2-(3,4-Difluorophenyl)acetic acid

Uniqueness

2-(3,4-Difluorophenyl)oxirane is unique due to its oxirane ring, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that lack the epoxide functionality. The presence of the difluorophenyl group also enhances its chemical properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-(3,4-difluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJRFWWCCAHSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308175
Record name 2-(3,4-Difluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111991-13-0
Record name 2-(3,4-Difluorophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111991-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-difluorophenyl)oxirane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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